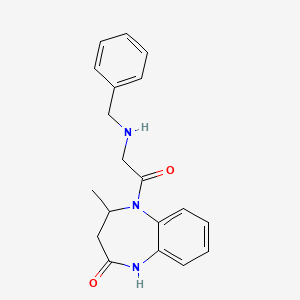

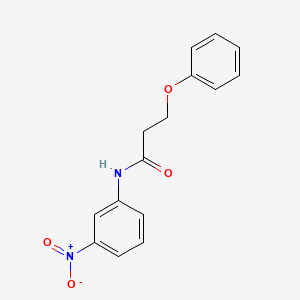

![molecular formula C14H16N2O3S2 B5551908 N-丙基-4-[(2-噻吩磺酰)氨基]苯甲酰胺](/img/structure/B5551908.png)

N-丙基-4-[(2-噻吩磺酰)氨基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-propyl-4-[(2-thienylsulfonyl)amino]benzamide and related compounds involves intricate chemical reactions, often incorporating sulfonyl and amino groups into the benzamide structure. For example, the synthesis and structure-activity relationships (SAR) of similar compounds have been explored, demonstrating the critical role of the sulfonyl group in biological activity (Cioffi et al., 2013). Furthermore, the synthesis of polyamides and poly(amide-imide)s derived from related compounds highlights the versatility of these chemical frameworks in creating polymers with significant physical properties (Saxena et al., 2003).

Molecular Structure Analysis

The molecular structure of N-propyl-4-[(2-thienylsulfonyl)amino]benzamide and analogs has been extensively studied using various analytical techniques. For instance, density functional theory (DFT) has been employed to optimize the molecular structure and understand the vibrational spectroscopic behavior of similar molecules, providing insights into their reactivity and electronic properties (FazilathBasha et al., 2021).

Chemical Reactions and Properties

N-propyl-4-[(2-thienylsulfonyl)amino]benzamide participates in various chemical reactions, attributing to its functional groups. The N-radical initiated aminosulfonylation of unactivated C(sp3)-H bonds through the insertion of sulfur dioxide is an example of its reactive nature, leading to the synthesis of novel compounds (Li et al., 2017).

Physical Properties Analysis

The physical properties of N-propyl-4-[(2-thienylsulfonyl)amino]benzamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Studies like the one on the crystal structure of related compounds provide valuable information on the arrangement of molecules and intermolecular interactions, which are essential for understanding the compound's stability and reactivity (Juna, 2003).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are significant for the application of N-propyl-4-[(2-thienylsulfonyl)amino]benzamide in various research areas. Studies on the interaction of similar compounds with biological targets, such as enzymes and receptors, can shed light on their potential biomedical applications (Lai et al., 2019).

科学研究应用

生物医学应用中的疏水改性

涉及使用两性离子胺进行聚合后改性的疏水改性磺基甜菜碱共聚物由于其防污性能、血液相容性和刺激响应行为而展示了有前途的应用。这些特性对于开发生物医学工程中的先进材料至关重要,包括药物输送系统和组织工程支架 (Woodfield 等,2014).

抗病毒应用

诸如 SBI-0090799 等化合物的鉴定,它们通过阻断膜状复制隔室的形成来抑制寨卡病毒复制,展示了磺酰胺衍生物在抗病毒治疗中的潜力。这种作用机制为开发针对寨卡病毒和其他病毒的抗病毒药物提供了一种新方法,突出了对公共卫生和传染病管理的更广泛影响 (Riva 等,2021).

抗凝治疗中的凝血酶抑制

Nα-芳基磺酰基-ω-(4-氨基苯基)-α-氨基烷基羧酸酰胺已被确认为强效且选择性的凝血酶抑制剂。这一发现对于开发新的抗凝治疗方法具有重要意义,特别是对于需要选择性凝血酶抑制的疾病,如血栓形成和相关的心血管疾病 (Markwardt 等,1980).

水净化和海水淡化技术

聚磺酰基氨基苯甲酰胺 (PSAB) 等新型聚合物的合成及其在水净化和海水淡化中的应用突出了磺酰胺衍生物在环境工程中的相关性。这些聚合物有效排斥盐的能力为解决与水资源短缺和可持续海水淡化技术需求相关的全球挑战开辟了新途径 (Padaki 等,2012).

治疗应用中的酶抑制

苯甲酰胺-4-磺酰胺已被证明是人碳酸酐酶同工型的有效抑制剂,而人碳酸酐酶同工型对于各种生理过程至关重要。磺酰胺衍生物对这些酶的抑制可用于设计针对青光眼、癫痫和某些类型肿瘤等疾病的药物,展示了该化学类别的治疗潜力 (Abdoli 等,2018).

作用机制

安全和危害

未来方向

The future directions for research on “N-propyl-4-[(2-thienylsulfonyl)amino]benzamide” would depend on its specific properties and potential applications. Benzamides and their derivatives have a wide range of uses in the pharmaceutical, paper, and plastic industries, and as intermediate products in the synthesis of therapeutic agents .

属性

IUPAC Name |

N-propyl-4-(thiophen-2-ylsulfonylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c1-2-9-15-14(17)11-5-7-12(8-6-11)16-21(18,19)13-4-3-10-20-13/h3-8,10,16H,2,9H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCSFYCZJILXEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5551846.png)

![N,N-dimethyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551852.png)

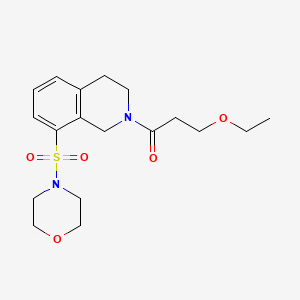

![4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5551853.png)

![3-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5551867.png)

![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5551893.png)

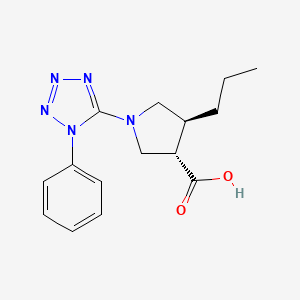

![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5551903.png)

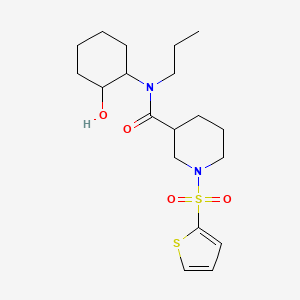

![N-methyl-5-{[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-2-furamide](/img/structure/B5551915.png)